REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14].N1C=CC=CC=1.[C:21](Cl)([Cl:23])=[O:22]>C1C=CC=CC=1>[Cl:23][C:21]([O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])=[O:22]
|
Name
|
|
Quantity
|
62 mmol
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOCCO
|
Name
|
|
Quantity
|
62 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 12.9 g
|
Type
|
CUSTOM
|
Details
|
The pyridine hydrochloride precipitates during the 35 to 40 minute addition
|
Duration
|
37.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The benzene solution is decanted from the pyridine hydrochloride which
|
Type
|
WASH
|
Details
|
is washed with additional benzene
|
Type
|
CUSTOM
|
Details
|
to remove excess phosgene as well as most of the benzene
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is dissolved in benzene-hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove additional pyridine hydrochloride
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 17.1 g
|
Type
|
CUSTOM
|
Details
|
a strong carbonyl absorption and minimal hydroxyl absorption
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC(=O)OCCOCCOCCOCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |